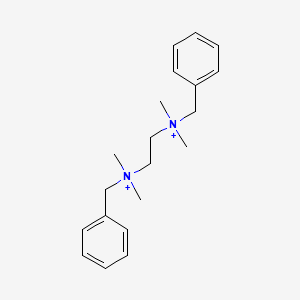
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one typically involves the condensation of indole derivatives with oxazole precursors. One common method is the reaction of indole-3-carboxaldehyde with phenylglycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one, known for its biological activity.
Phenylglycine: Another precursor used in the synthesis, with applications in medicinal chemistry.
Oxazole derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
This compound is unique due to its combined indole and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds with only one of these moieties .
Eigenschaften
CAS-Nummer |
97485-17-1 |
|---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4-(1H-indol-3-ylmethyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2 |
InChI-Schlüssel |
XHIVMGAINOFTFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



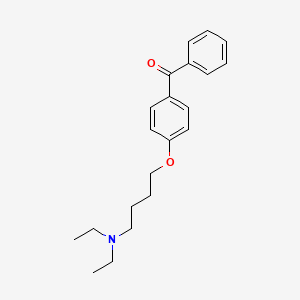

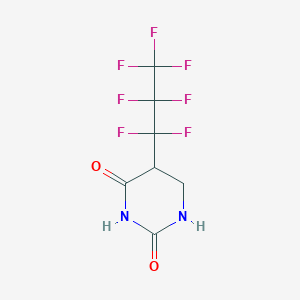

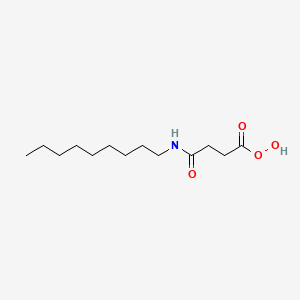
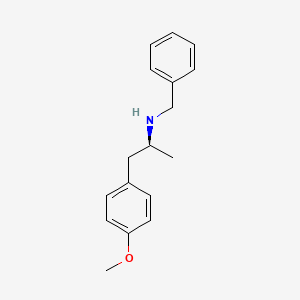
![Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B8648825.png)


![1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)-](/img/structure/B8648846.png)

